

Application Notes and Protocols for Studying SORD Gene Function Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitol Dehydrogenase (SORD) is a critical enzyme in the polyol pathway, responsible for converting sorbitol to fructose.[1] This pathway is a secondary route for glucose metabolism.[1] Mutations in the SORD gene that lead to a loss of enzyme function cause an accumulation of intracellular sorbitol. This buildup is toxic to peripheral nerves and is a common cause of autosomal recessive Charcot-Marie-Tooth disease (CMT2) and distal hereditary motor neuropathy (dHMN).[2][3] Furthermore, the polyol pathway has been implicated in the development of diabetic neuropathy.[2]

The CRISPR-Cas9 gene-editing technology offers a powerful and precise method to create cellular and animal models with a knockout of the SORD gene.[4][5] These models are invaluable for studying the pathological mechanisms of SORD deficiency, elucidating gene function, and for screening potential therapeutic compounds that could mitigate the effects of sorbitol accumulation.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to knock out the SORD gene in a human cell line to study its function.

Data Presentation



The following tables present illustrative quantitative data that could be expected from experiments using a CRISPR-Cas9 generated SORD knockout (KO) cell line compared to a wild-type (WT) control. This data is based on the known function of the SORD enzyme and the biochemical consequences of its deficiency.

Table 1: SORD Gene and Protein Expression Analysis

| Cell Line | SORD mRNA Relative Expression (qRT-PCR) | SORD Protein Level (Western Blot, Relative Densitometry) |
|-----------------|--------------------------------------------|----------------------------------------------------------------|
| Wild-Type (WT) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| SORD KO Clone 1 | Not Detected | Not Detected |
| SORD KO Clone 2 | Not Detected | Not Detected |

Data are represented as mean \pm standard deviation.

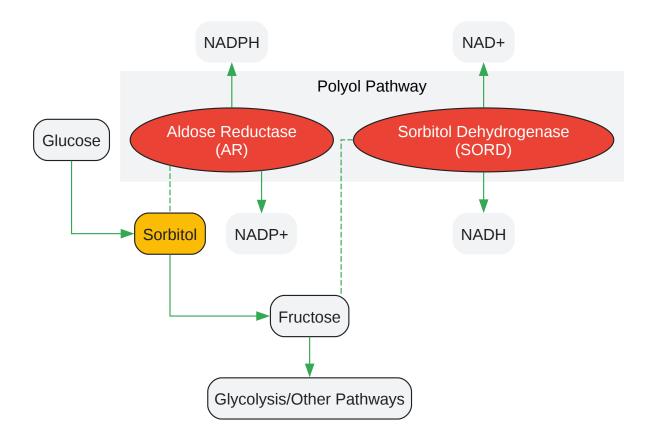
Table 2: Biochemical Analysis of Polyol Pathway Metabolites

| Cell Line | Intracellular Sorbitol (nmol/mg protein) | Intracellular Fructose (nmol/mg protein) | Sorbitol Dehydrogenase Activity (mU/mg protein) |
|-----------------|------------------------------------------------|------------------------------------------------|-------------------------------------------------|
| Wild-Type (WT) | 5.2 ± 1.1 | 15.8 ± 2.3 | 25.4 ± 3.1 |
| SORD KO Clone 1 | 155.6 ± 12.3 | 1.2 ± 0.4 | Not Detected |
| SORD KO Clone 2 | 162.3 ± 14.8 | 1.5 ± 0.6 | Not Detected |

Data are represented as mean \pm standard deviation. Cells were cultured in high glucose conditions to stimulate the polyol pathway.

Signaling and Experimental Workflow Diagrams

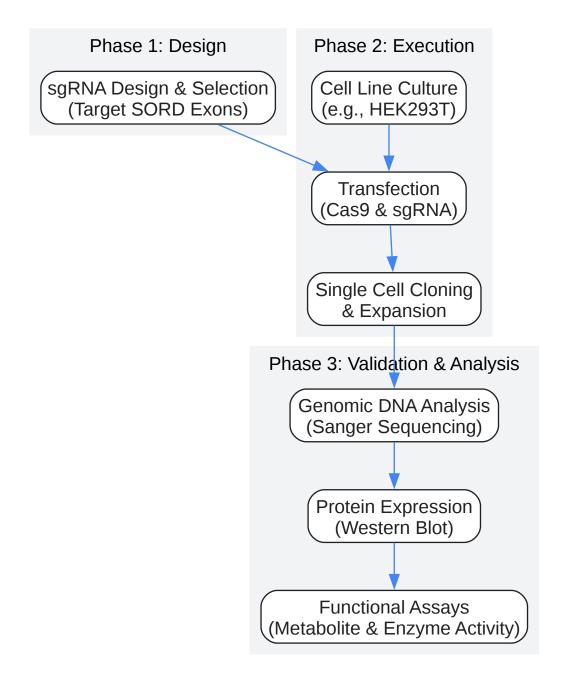




Click to download full resolution via product page

Caption: The Polyol Pathway showing the conversion of glucose to fructose.





Click to download full resolution via product page

Caption: Experimental workflow for generating a SORD knockout cell line.

Experimental Protocols Protocol 1: Design and Cloning of sgRNAs for SORD Gene Knockout



Target Site Selection:

- Obtain the genomic sequence of the human SORD gene (NCBI Gene ID: 6652) from a genome browser like Ensembl or NCBI.[6]
- Identify target exons early in the coding sequence to maximize the likelihood of generating a loss-of-function frameshift mutation. Exons 1-3 are good candidates.
- Use an online sgRNA design tool (e.g., Benchling, CHOPCHOP) to identify potential 20nucleotide target sequences. These tools predict on-target efficiency and potential offtarget sites.
- Select 2-3 sgRNAs with high predicted on-target scores and low off-target scores. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9 (SpCas9).[5]
- Oligonucleotide Synthesis and Cloning:
 - Order complementary DNA oligonucleotides for each selected sgRNA sequence. Add appropriate overhangs for cloning into your chosen sgRNA expression vector (e.g., lentiCRISPRv2).
 - Anneal the complementary oligonucleotides to form a double-stranded DNA fragment.
 - Digest the sgRNA expression vector with a suitable restriction enzyme (e.g., BsmBI).
 - Ligate the annealed oligo duplex into the digested vector.
 - Transform the ligation product into competent E. coli and select for positive clones.
 - Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Generation of SORD Knockout Cell Line

- Cell Culture:
 - Culture a suitable human cell line, such as HEK293T, in Dulbecco's Modified Eagle
 Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-



Streptomycin. Maintain cells at 37°C in a humidified incubator with 5% CO₂.

Transfection:

- On the day before transfection, seed cells in a 6-well plate to be 70-80% confluent at the time of transfection.
- Co-transfect the cells with a plasmid expressing Cas9 nuclease and one of the validated sgRNA expression plasmids using a lipid-based transfection reagent (e.g., Lipofectamine 3000) or electroporation, following the manufacturer's protocol.[7]
- Include a negative control (e.g., a non-targeting sgRNA).
- Selection and Single-Cell Cloning:
 - 48 hours post-transfection, begin selection for transfected cells. If using a vector with an antibiotic resistance marker (e.g., puromycin), add the appropriate concentration of the antibiotic to the culture medium.
 - \circ After 3-5 days of selection, dilute the surviving cells to a concentration of approximately 1 cell per 100 μ L.
 - \circ Plate 100 µL of the cell suspension into each well of a 96-well plate.
 - Monitor the plates for the growth of single colonies over the next 1-3 weeks.
 - Once colonies are large enough, expand them into larger culture vessels.

Protocol 3: Validation of SORD Gene Knockout

- Genomic DNA Extraction and PCR:
 - Extract genomic DNA from each expanded clonal population and a wild-type control.
 - Design PCR primers to amplify a ~500 bp region surrounding the sgRNA target site in the SORD gene.
 - Perform PCR on the extracted genomic DNA.



- Mutation Analysis by Sanger Sequencing:
 - Purify the PCR products and send them for Sanger sequencing.
 - Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) or by visual inspection to identify insertions or deletions (indels) at the target site in the clonal populations compared to the wild-type sequence.
- Protein Expression Analysis by Western Blot:
 - Prepare total protein lysates from the validated knockout clones and wild-type cells.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for the SORD protein and a loading control (e.g., GAPDH or β-actin).
 - Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
 - Confirm the absence of the SORD protein band in the knockout clones.

Protocol 4: Functional Characterization of SORD Knockout Cells

- Sorbitol Dehydrogenase Activity Assay:
 - Culture wild-type and SORD KO cells in high-glucose media (e.g., 25 mM glucose) for 48 hours to induce the polyol pathway.
 - Harvest the cells and prepare cell lysates.
 - Measure SORD enzyme activity using a commercially available Sorbitol Dehydrogenase Activity Assay Kit, which typically measures the rate of NADH production in the presence of sorbitol.
 - Normalize the activity to the total protein concentration of the lysate.



- Metabolite Quantification:
 - Culture and harvest cells as described above.
 - Perform a metabolite extraction using a methanol/water/chloroform procedure.
 - Quantify intracellular sorbitol and fructose levels using liquid chromatography-mass spectrometry (LC-MS) or a suitable colorimetric or fluorometric assay kit.
 - Normalize metabolite levels to the total protein concentration or cell number. Confirm a significant increase in sorbitol and a decrease in fructose in the SORD KO cells.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. kidneynews.org [kidneynews.org]
- 2. emireviews.com [emireviews.com]
- 3. Knockout of SOD1 altered murine hepatic glycolysis, gluconeogenesis, and lipogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 4. SORD Knockout cell line (HEK293) CD Biosynsis [biosynsis.com]
- 5. Challenges of CRISPR/Cas-Based Cell Therapy for Type 1 Diabetes: How Not to Engineer a "Trojan Horse" PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toehold-Based CRISPR-dCas9 Transcriptional Activation Platform for Spatiotemporally Controllable Gene Therapy in Tumor and Diabetic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying SORD Gene Function Using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8065092#application-of-crispr-cas9-to-study-sord-gene-function]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com